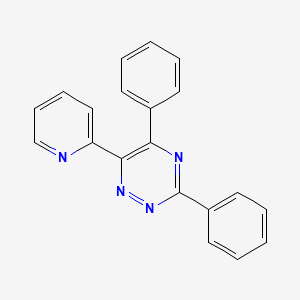![molecular formula C13H25N3O B14436902 N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide CAS No. 76496-13-4](/img/structure/B14436902.png)
N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide is a chemical compound characterized by the presence of a morpholine ring and a cyclohexane carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 2-(morpholin-2-yl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and cyclohexane carboximidamides, such as:
- Morpholine
- Cyclohexylamine
- N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide
Uniqueness
N’-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide is unique due to its specific combination of a morpholine ring and a cyclohexane carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
76496-13-4 |
|---|---|
Molecular Formula |
C13H25N3O |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
N'-(2-morpholin-2-ylethyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H25N3O/c14-13(11-4-2-1-3-5-11)16-7-6-12-10-15-8-9-17-12/h11-12,15H,1-10H2,(H2,14,16) |
InChI Key |
CATVODYYWHSSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NCCC2CNCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


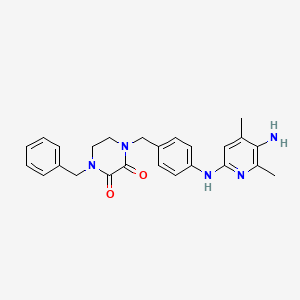
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
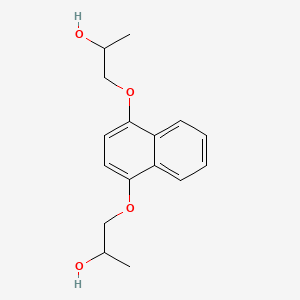

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
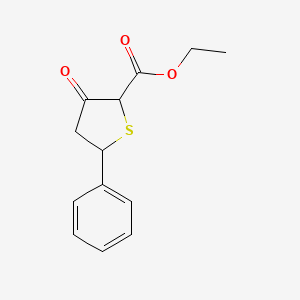
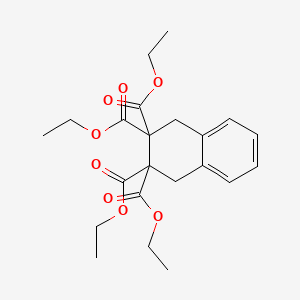
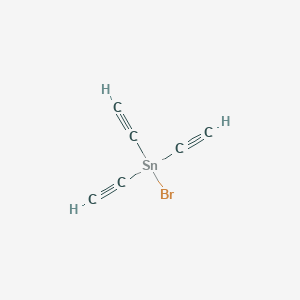


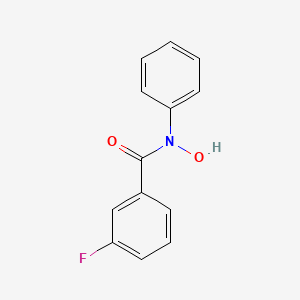
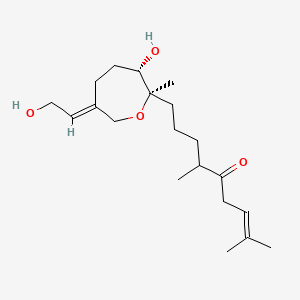
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
